molecular formula C19H19IN2O B6116926 2-iodo-N-[(4-phenylcyclohexylidene)amino]benzamide

2-iodo-N-[(4-phenylcyclohexylidene)amino]benzamide

Cat. No.: B6116926
M. Wt: 418.3 g/mol
InChI Key: AZQNYRNCIKLZSK-UHFFFAOYSA-N
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Description

2-iodo-N-[(4-phenylcyclohexylidene)amino]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an iodine atom attached to the benzamide structure, along with a phenylcyclohexylidene group. Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[(4-phenylcyclohexylidene)amino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-iodobenzoic acid and 4-phenylcyclohexylamine.

    Formation of Benzamide: The 2-iodobenzoic acid is first converted to 2-iodobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The 2-iodobenzoyl chloride is then reacted with 4-phenylcyclohexylamine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[(4-phenylcyclohexylidene)amino]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or quinones.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of benzamide oxides or quinones.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

2-iodo-N-[(4-phenylcyclohexylidene)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-iodo-N-[(4-phenylcyclohexylidene)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the iodine atom and the phenylcyclohexylidene group enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodobenzamide
  • 2-iodo-N-phenylbenzamide
  • 2-iodo-N-(4-bromophenyl)benzamide

Comparison

2-iodo-N-[(4-phenylcyclohexylidene)amino]benzamide is unique due to the presence of the phenylcyclohexylidene group, which imparts distinct steric and electronic properties. This makes it more selective in its interactions with molecular targets compared to other similar compounds. Additionally, the iodine atom enhances its reactivity in substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-iodo-N-[(4-phenylcyclohexylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19IN2O/c20-18-9-5-4-8-17(18)19(23)22-21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQNYRNCIKLZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NNC(=O)C2=CC=CC=C2I)CCC1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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